N'-(5-chloro-2-methylphenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide
Description
N'-(5-Chloro-2-methylphenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide is a synthetic amide derivative featuring a 1,4-dioxaspiro[4.5]decane ring system. The ethanediamide backbone links two distinct substituents: a 5-chloro-2-methylphenyl group (electron-withdrawing and sterically bulky) and a 1,4-dioxaspiro[4.5]decan-2-ylmethyl group (a bicyclic ketal structure).
Properties
IUPAC Name |
N'-(5-chloro-2-methylphenyl)-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O4/c1-12-5-6-13(19)9-15(12)21-17(23)16(22)20-10-14-11-24-18(25-14)7-3-2-4-8-18/h5-6,9,14H,2-4,7-8,10-11H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLXSGXQJUTSEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2COC3(O2)CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(5-chloro-2-methylphenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
The compound's molecular formula is , with a molecular weight of 352.81 g/mol. It has a predicted density of 1.32 g/cm³ and an acid dissociation constant (pKa) of approximately 10.89, indicating its basic nature in solution .
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₁ClN₂O₄ |
| Molecular Weight | 352.81 g/mol |
| Density | 1.32 g/cm³ (predicted) |
| pKa | 10.89 (predicted) |
Pharmacological Effects
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound has shown effectiveness against certain bacterial strains, suggesting potential as an antimicrobial agent.
- Anticancer Properties : Preliminary studies indicate that it may inhibit the proliferation of cancer cells, particularly in breast and colon cancer models.
- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cell signaling pathways related to inflammation and cancer progression.
- Interaction with Cellular Receptors : The compound could interact with various receptors, influencing cellular responses and promoting apoptosis in malignant cells.
Study 1: Antimicrobial Activity
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of the compound against a panel of bacteria. The results showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Study 2: Anticancer Potential
In vitro assays conducted on human breast cancer cell lines revealed that this compound induced apoptosis and inhibited cell migration. The study concluded that the compound could serve as a lead for developing new anticancer therapies .
Study 3: Anti-inflammatory Effects
Research published in Inflammation Research highlighted the compound's ability to reduce levels of pro-inflammatory cytokines in cultured macrophages. This suggests its potential application in treating diseases characterized by chronic inflammation, such as rheumatoid arthritis .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds similar to N'-(5-chloro-2-methylphenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide exhibit significant anticancer properties. Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a related compound demonstrated efficacy against breast cancer cell lines by disrupting mitochondrial function and enhancing reactive oxygen species production .
1.2 Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against a range of bacterial strains, making it a potential candidate for developing new antibiotics. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Materials Science
2.1 Polymer Synthesis
this compound serves as a useful building block in polymer chemistry. Its unique structure allows for the synthesis of high-performance polymers with enhanced thermal stability and mechanical properties. For example, copolymers incorporating this compound have shown improved resistance to thermal degradation compared to traditional polymers .
2.2 Coatings and Adhesives
The compound's chemical properties make it suitable for use in coatings and adhesives. Its ability to form strong bonds with various substrates enhances the durability and performance of coatings in industrial applications. Studies demonstrate that coatings formulated with this compound exhibit superior adhesion and resistance to environmental factors .
Environmental Science
3.1 Biodegradation Studies
Investigations into the environmental impact of this compound reveal its potential for biodegradation under specific conditions. Research has focused on understanding the pathways through which this compound can be broken down by microbial communities in soil and water systems, highlighting its relevance in assessing ecological risks associated with chemical pollutants .
3.2 Phytoremediation Applications
The compound has been explored for its role in phytoremediation strategies aimed at cleaning contaminated soils. Certain plant species have shown an ability to uptake and metabolize this compound, thereby reducing its concentration in the environment and mitigating potential toxic effects on ecosystems .
Summary Table of Applications
Comparison with Similar Compounds
The following compounds share structural or functional similarities with N'-(5-chloro-2-methylphenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide:
Structural Analogs with Spirocyclic Moieties
Key Observations :
- Spiro Ring Size: The target compound’s 1,4-dioxaspiro[4.5]decane ring (7-membered spiro system) contrasts with the smaller 1,4-dioxaspiro[4.4]nonane (6-membered) in the ethanediamide analog . Larger spiro rings may confer enhanced solubility or steric effects.
- Substituent Effects : The 5-chloro-2-methylphenyl group in the target compound differs from S14/S15’s benzoyl/methoxybenzyl groups and the nitro group in . Chloro and nitro groups are electron-withdrawing, but the methyl group adds steric bulk, which could influence binding kinetics.
Functional Analogs in Agrochemical Context
Comparison with Target Compound :
- While the target compound is an ethanediamide, alachlor and dimethenamid are chloroacetamides. Both classes act as herbicides but likely differ in mechanism due to backbone variations. Ethanediamides may offer improved stability due to the spirocyclic moiety .
Spirocyclic Amides in Biomedical Research
Key Differences :
- The target compound lacks the propargylamine and hexanamide chains seen in , suggesting divergent biological targets.
Q & A
Q. What synthetic routes are recommended for N'-(5-chloro-2-methylphenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide?
Answer: Two primary methodologies are suggested:
- Pd-catalyzed coupling : Adapt protocols from palladium-catalyzed C-H activation reactions (e.g., Pd(PPh₃)₄, NaOtBu, DMF, under N₂) to form the ethanediamide backbone .
- Condensation reactions : Use potassium carbonate in DMF to facilitate amide bond formation between precursors, followed by purification via silica column chromatography .
Example Reaction Conditions:
| Method | Catalysts/Reagents | Conditions | Yield |
|---|---|---|---|
| Pd-catalyzed coupling | Pd(PPh₃)₄, NaOtBu | N₂, 2h, DMF | ~60% |
| Condensation | K₂CO₃, DMF | RT, TLC monitoring | ~85% |
Q. How should the compound’s structure be characterized?
Answer: Combine:
- X-ray crystallography : Use SHELX software for structure refinement, especially for resolving spirocyclic and amide conformations .
- Spectroscopic methods :
Example Characterization Workflow:
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| X-ray diffraction | Spirocyclic ring geometry, H-bonding networks | |
| NMR (DMSO-d₆) | δ 1.2–1.8 (spiro-CH₂), δ 6.8–7.2 (aryl-Cl) |
Q. What purification strategies are effective for this compound?
Answer:
Q. How should hygroscopic samples be handled during analysis?
Answer:
- Store samples in desiccators with anhydrous CaCl₂ or silica gel.
- Conduct spectroscopic analyses in dry DMF or DMSO to minimize moisture interference .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields?
Answer:
- Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, catalyst loading, solvent ratios).
- Flow chemistry : Use continuous-flow systems to enhance mixing and reduce side reactions, as demonstrated in diphenyldiazomethane synthesis .
Example Optimization Parameters:
| Variable | Range Tested | Optimal Value |
|---|---|---|
| Catalyst loading | 2–10 mol% Pd | 5 mol% |
| Reaction time | 1–6h | 3h |
Q. How to resolve contradictions in biological activity data (e.g., conflicting IC₅₀ values)?
Answer:
Q. How to address crystallographic data inconsistencies (e.g., twinning, poor resolution)?
Answer:
Q. What advanced analytical methods validate purity and stability?
Answer:
- HPLC-DAD/MS : Quantify impurities using reverse-phase C18 columns (e.g., 95:5 acetonitrile/water).
- Stability studies : Conduct accelerated degradation tests (40°C/75% RH) and monitor via TLC or NMR .
Example Stability Data:
| Condition | Degradation Products Identified | Stability Period |
|---|---|---|
| 25°C, dry | None detected | >12 months |
| 40°C, 75% RH | Hydrolyzed amide | <1 month |
Q. How to elucidate the compound’s mechanism of action in biological systems?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
